molecular formula C11H11N3O3S B4027099 3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4027099
M. Wt: 265.29 g/mol
InChI Key: DTBVBKURAWEEKE-UHFFFAOYSA-N
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Description

3-[(1,3,4-Thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (hereafter referred to by its full IUPAC name) is a norbornene-based bicyclic compound featuring a carboxylic acid group at position 2 and a 1,3,4-thiadiazole carbamoyl substituent at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles, which are known for antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3-(1,3,4-thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-9(13-11-14-12-4-18-11)7-5-1-2-6(3-5)8(7)10(16)17/h1-2,4-8H,3H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBVBKURAWEEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=NN=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method is the condensation of 2-amino-1,3,4-thiadiazole with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold for drug design due to its structural features that allow for diverse functionalization.

Potential Therapeutic Uses

Research indicates that thiadiazole derivatives possess significant pharmacological activities, including:

  • Antimicrobial Activity : Thiadiazole compounds have been reported to exhibit antibacterial and antifungal properties. For example, related compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in developing new antibiotics .
  • Antitumor Activity : The structural motifs present in thiadiazole derivatives are associated with anticancer effects, making them candidates for further investigation in oncology .

Case Study

A study on thiadiazole derivatives highlighted their ability to inhibit specific enzymes involved in cancer progression, showcasing their potential as anticancer agents. The incorporation of the bicyclic structure may enhance bioavailability and target specificity.

Materials Science

The unique bicyclic structure of this compound could lead to innovations in materials with tailored properties.

Applications in Polymer Chemistry

Research suggests that incorporating thiadiazole moieties into polymer matrices can improve thermal stability and mechanical properties. This can be particularly valuable in developing advanced materials for electronics or automotive applications.

Data Table: Comparison of Material Properties

PropertyThiadiazole PolymerConventional Polymer
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
Electrical ConductivityImprovedLow

Biological Studies

The biological activity of 3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it a subject of interest for various biological investigations.

Studies have indicated that thiadiazole compounds can interact with biological targets such as receptors and enzymes, potentially modulating their activity through binding interactions.

Case Study

A comprehensive study assessed the antimicrobial efficacy of thiadiazole derivatives against multiple strains of bacteria and fungi. Results showed significant inhibition rates, suggesting these compounds could serve as a basis for new antimicrobial agents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole vs. Thiazole : The target compound’s 1,3,4-thiadiazole group (sulfur and nitrogen-rich) contrasts with PKZ18-22’s thiazole (one sulfur atom), influencing electronic properties and target specificity .
  • Aliphatic vs. Aromatic Substituents : Alkyl chains (e.g., 2-ethylhexyl in ) enhance lipophilicity, while aromatic groups (e.g., pyridinylmethyl in ) may improve π-π stacking interactions in biological targets.

Antitumor Activity

  • The 1,3,4-thiadiazole derivative 9b (structurally analogous to the target compound) exhibited an IC50 of 2.94 µM against hepatocellular carcinoma (HepG2) .

Anti-Infective Activity

  • PKZ18-22 inhibited Staphylococcus aureus biofilm growth at sub-MIC concentrations (0.5 µg/mL) and synergized with antibiotics like vancomycin .

Structure-Activity Relationship (SAR) :

  • Thiadiazoles are associated with antitumor activity, while thiazoles are linked to antibacterial effects, likely due to differences in heterocyclic electronic profiles .

Physicochemical Properties

Property Target Compound (Thiadiazole) 3-[(2-Ethylhexyl)carbamoyl] PKZ18-22 (Thiazole)
Molecular Weight ~307 g/mol (estimated) 309.4 g/mol 424.5 g/mol
LogP (Predicted) ~1.5 (moderate polarity) ~4.2 (highly lipophilic) ~3.8 (moderate lipophilicity)
Solubility Low in water Insoluble in water Low aqueous solubility

Key Differences :

  • The tetrahydrofuran-substituted analog has higher polarity (logP ~1.0) due to its oxygen-rich substituent, enhancing solubility compared to alkyl or aromatic variants.
  • Bulky substituents (e.g., isobutylphenyl in PKZ18-22) increase molecular weight but may reduce metabolic stability .

Q & A

Q. Optimization Strategies :

  • Reagent Selection : Varying alkylating agents (e.g., ethyl chloroacetate vs. bromoacetamide) influences yield and byproduct formation .
  • Catalysis : Sodium acetate (NaOAc) in acetic acid enhances cyclization efficiency during thiadiazole formation .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Q. Basic Approach :

  • 1H NMR : Compare integration ratios of bicyclo ring protons (e.g., bridgehead hydrogens at δ 1.5–2.5 ppm) and thiadiazole NH signals (δ 10–12 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiadiazole C=N bands (~1600 cm⁻¹) .

Q. Advanced Resolution :

  • X-Ray Crystallography : Resolve ambiguities in bicyclo ring conformation (e.g., endo vs. exo substituents) using crystallographic data from analogous compounds .
  • 2D NMR : COSY and HSQC experiments differentiate overlapping signals in crowded spectral regions .

What computational methods are suitable for predicting the reactivity of the bicyclo[2.2.1]heptene ring system?

Q. Advanced Modeling :

  • DFT Calculations : Use Gaussian or ORCA software to analyze strain energy and orbital interactions in the bicyclo ring. Reference X-ray coordinates (e.g., bond angles: O3–C4–C8 = 110.86°) for validation .
  • Molecular Dynamics : Simulate ring-opening reactions under thermal or acidic conditions to predict stability .

What strategies minimize byproduct formation during alkylation of the 1,3,4-thiadiazole moiety?

Q. Methodological Solutions :

  • Controlled pH : Maintain alkaline conditions (pH 7.5–8.0) during thiol–disulfide exchange to suppress side reactions .
  • Stoichiometry : Use 2–3× excess of alkylating agents (e.g., chloroacetic acid derivatives) to drive reaction completion .
  • TLC Monitoring : Track reaction progress using silica gel plates (eluent: ethyl acetate/hexane) to isolate intermediates early .

How does the electronic configuration of the 1,3,4-thiadiazole ring influence biological activity?

Q. Structure–Activity Insights :

  • Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF₃) enhance electrophilicity, improving interactions with target enzymes (e.g., anticonvulsant activity) .

  • Hydrogen Bonding : The aminocarbonyl group facilitates binding to kinase active sites, as seen in anti-cancer assays .

  • Comparative Data :

    Substituent (R)IC₅₀ (μM)Target
    CF₃0.8AMPK
    Cl1.2CDK1
    H>10

What are the best practices for ensuring purity and stability during storage?

Q. Basic Protocols :

  • Purity Assessment : Use TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and HPLC (C18 column, 70% MeOH) to verify >95% purity .
  • Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the thiadiazole ring .

Q. Advanced Stability Studies :

  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS .

How can researchers address discrepancies in biological assay results across studies?

Q. Data Contradiction Analysis :

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce inter-lab variability .
  • Metabolite Interference : Test for hydrolytic byproducts (e.g., free carboxylic acid) using LC-MS, which may exhibit off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(1,3,4-thiadiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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